Tixocortol

Vue d'ensemble

Description

Le Tixocortol est un corticostéroïde utilisé pour le traitement symptomatique de la rhinite, de la pharyngite et de la colite ulcéreuse . Il s'agit d'un dérivé 21-thiol de l'hydrocortisone classé comme un corticostéroïde de classe A . Le this compound est connu pour ses propriétés anti-inflammatoires topiques sans les activités et la toxicité systémiques des glucocorticoïdes et des minéralocorticoïdes .

Applications De Recherche Scientifique

Tixocortol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of rhinitis, pharyngitis, and ulcerative colitis . It is also used in the form of lozenges for the treatment of pharyngitis and in the form of enemas or rectal solutions for the treatment of ulcerative colitis . Additionally, this compound is used for the screening of contact allergies to class A steroids .

Mécanisme D'action

Tixocortol, also known as Tixocortolum, is a synthetic steroid with topical anti-inflammatory properties . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Glucocorticoid Receptor (NR3C1) . This receptor is part of the nuclear receptor family and plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .

Mode of Action

The mechanism of action of this compound is similar to other corticosteroids. It binds to the glucocorticoid receptor, influencing the synthesis of prostaglandins . The local properties of this compound are unique due to its immediate liver metabolism and transformation within red blood cells . These transformations classify this compound as part of the nonsystemic steroids .

Biochemical Pathways

This compound affects the biochemical pathways involving the glucocorticoid receptor and prostaglandin synthesis . Specific metabolic pathways involving the C-21 thiol ester function of this compound lead to transformations into methylthio, methylsulfinyl, and methylsulfonyl derivatives, and a reductive cleavage of the C-21-S bond leading to 21-methyl structures .

Pharmacokinetics

This compound is rapidly modified within red blood cells and is immediately metabolized by a first-pass liver metabolism . The metabolites of this compound are mainly represented by the formation of sulfo- and glucurono-conjugates, which are later hydrolyzed from the conjugate, forming neutral steroids .

Result of Action

This compound presents the characteristic of local action, which significantly reduces the side effects of systemic glucocorticoids . Reports have demonstrated that gastrointestinal administration of this compound generates a decrease in abdominal pain, bleeding, and frequency of stools, which resulted in an amelioration in the malabsorption laboratory tests . All these effects were independent of suppression of the pituitary-adrenal axis . The actions of this compound have no effect on leukocyte count, blood glucose level, sodium urinary excretion, and immunosuppressive activity on lymphocytes .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, administration of this compound as a nasal spray has been shown to respect nasal drainage by the ciliary beats of the pituitary mucosa . This suggests that the efficacy and stability of this compound can be influenced by the specific environment of administration.

Analyse Biochimique

Biochemical Properties

Tixocortol interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis . The local properties of this compound are given by the immediate liver metabolism and transformation within red blood cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It presents the characteristic of local action which reduces significantly the side effects of systemic glucocorticoids . Reports have demonstrated that gastrointestinal administration of this compound generates a decrease in abdominal pain, bleeding, and frequency of stools which resulted in an amelioration in the malabsorption laboratory tests .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the same sites as other corticosteroids and influences prostaglandin synthesis . The local properties of this compound are given by the immediate liver metabolism and transformation within red blood cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. Reports have demonstrated that gastrointestinal administration of this compound generates a decrease in abdominal pain, bleeding, and frequency of stools which resulted in an amelioration in the malabsorption laboratory tests .

Metabolic Pathways

This compound is rapidly modified within red blood cells and it is immediately metabolized by a first-pass liver metabolism . The metabolites of this compound are mainly represented by the formation of sulfo- and glucurono-conjugates which are later hydrolyzed from the conjugate forming neutral steroids .

Transport and Distribution

This compound is rapidly modified within red blood cells and it is immediately metabolized by a first-pass liver metabolism . Studies have shown that oral or intravenous administration of this compound presents a significantly larger volume of distribution compared to cortisol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Tixocortol est synthétisé à partir de l'acide thiopivalique. Le processus implique la réaction de l'acide thiopivalique avec un sel minéral choisi parmi le césium, le potassium et le lithium dans un solvant organique . Cette réaction produit un sel minéral d'acide thiopivalique, qui est ensuite utilisé comme intermédiaire pour la synthèse du this compound pivalate . Les sels de césium, de potassium et de lithium de l'acide thiopivalique ont une très faible odeur, ce qui les rend plus faciles à manipuler et à transporter .

Méthodes de production industrielle : La production industrielle du this compound pivalate implique l'utilisation de la chromatographie liquide haute performance (CLHP) pour assurer une pureté supérieure ou égale à 98% . Cette méthode est particulièrement utile dans l'industrie pharmaceutique pour la production de médicaments génériques .

Analyse Des Réactions Chimiques

Types de réactions : Le Tixocortol subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa transformation et son activité dans l'organisme .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent l'acide thiopivalique et des sels minéraux tels que le césium, le potassium et le lithium . Les réactions se produisent généralement dans un solvant organique sous des conditions contrôlées pour garantir l'obtention du produit souhaité .

Principaux produits formés : Le principal produit formé à partir des réactions impliquant le this compound est le this compound pivalate, qui est utilisé pour ses propriétés anti-inflammatoires .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour le traitement de la rhinite, de la pharyngite et de la colite ulcéreuse . Il est également utilisé sous forme de pastilles pour le traitement de la pharyngite et sous forme de lavements ou de solutions rectales pour le traitement de la colite ulcéreuse . De plus, le this compound est utilisé pour le dépistage des allergies de contact aux stéroïdes de classe A .

Mécanisme d'action

Le mécanisme d'action du this compound est similaire à celui d'autres corticostéroïdes en ce qui concerne les sites de liaison et la synthèse des prostaglandines . les propriétés locales du this compound sont données par son métabolisme hépatique immédiat et sa transformation au sein des globules rouges . Ces transformations classent le this compound parmi les stéroïdes non systémiques . Le this compound présente la caractéristique d'une action locale, ce qui réduit considérablement les effets secondaires des glucocorticoïdes systémiques .

Comparaison Avec Des Composés Similaires

Le Tixocortol est souvent comparé à d'autres corticostéroïdes tels que l'hydrocortisone, la méthylprednisolone et la prednisolone . Ce qui distingue le this compound, c'est l'absence d'activités et de toxicité systémiques des glucocorticoïdes et des minéralocorticoïdes . Cela en fait un choix privilégié pour les traitements anti-inflammatoires topiques .

Liste de composés similaires :- Hydrocortisone

- Méthylprednisolone

- Prednisolone

- Budésonide

Activité Biologique

Tixocortol, particularly in its pivalate form (this compound pivalate), is a synthetic corticosteroid with notable anti-inflammatory properties. This article explores its biological activities, mechanisms of action, clinical applications, and potential side effects, supported by diverse research findings and case studies.

Overview of this compound

This compound pivalate is primarily used as a topical anti-inflammatory agent. It exhibits a unique pharmacological profile characterized by its potent local anti-inflammatory effects while minimizing systemic side effects typically associated with corticosteroids. This compound has gained attention for its potential applications beyond traditional uses, including recent studies investigating its antiviral properties against SARS-CoV-2.

- Anti-Inflammatory Activity : this compound exerts its effects by modulating the immune response and reducing inflammation through glucocorticoid receptor activation. It inhibits the expression of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory conditions.

- SARS-CoV-2 Inhibition : Recent research indicates that this compound acts as a covalent modifier of the SARS-CoV-2 main protease (M pro), specifically targeting cysteine 300 (Cys300). This interaction inhibits viral replication in vitro, suggesting potential for repurposing in COVID-19 treatment protocols .

Pharmacological Studies

A comprehensive pharmacological study demonstrated the efficacy of this compound pivalate in various models:

- Animal Studies : In adrenalectomized and intact animal models, this compound exhibited significant anti-inflammatory activity. It was found to be 60 to 300 times less potent than hydrocortisone acetate when administered orally or subcutaneously but showed comparable efficacy via topical routes .

- Clinical Trials : An open-label trial involving four patients with gastrointestinal manifestations of systemic mastocytosis showed improvement in symptoms and laboratory parameters without significant suppression of the pituitary-adrenal axis .

Case Studies

- Gastrointestinal Disease : A clinical trial involving this compound pivalate reported symptom relief in patients suffering from abdominal pain and diarrhea associated with systemic mastocytosis. Histopathologic improvements were noted in one patient .

- Allergic Reactions : A case study highlighted a patient with delayed hypersensitivity reactions to various corticosteroids, yet testing negative for this compound pivalate, suggesting its lower allergenic potential compared to other corticosteroids .

Table of Biological Activities

Side Effects and Considerations

While this compound is associated with fewer systemic side effects compared to traditional corticosteroids, it is not entirely devoid of risks. Some patients reported fluid retention attributed to mineralocorticoid effects, and there remains a potential for adrenal suppression at high doses .

Propriétés

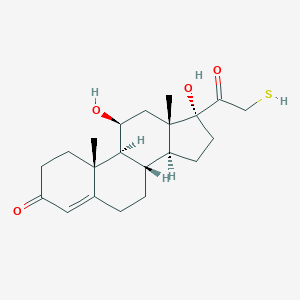

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDBSCORAARPPF-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895062 | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

607ºC at 760 mmHg | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of tixocortol is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis but the local properties of tixocortol are given by the immediate liver metabolism and transformation withing red blood cells. All the immediate transformations of tixocortol classified it as part of the nonsystemic steroids. | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61951-99-3 | |

| Record name | Tixocortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tixocortol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIXOCORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

50-55ºC | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tixocortol pivalate exert its anti-inflammatory effects?

A1: Like other corticosteroids, this compound pivalate binds to specific glucocorticoid receptors. [, ] This binding initiates a cascade of downstream effects, including the modulation of gene expression, ultimately suppressing inflammatory responses. []

Q2: Does this compound pivalate affect prostaglandin biosynthesis?

A2: Yes, research suggests that this compound pivalate's mechanism of action involves influencing prostaglandin biosynthesis, similar to other corticosteroids. []

Q3: What is the molecular formula and weight of this compound pivalate?

A3: this compound pivalate has the molecular formula C26H38O5S and a molecular weight of 462.64 g/mol. []

Q4: Are there any spectroscopic data available for this compound pivalate?

A4: Yes, analytical methods like high-performance liquid chromatography (HPLC) with UV detection have been used to characterize and quantify this compound pivalate. []

Q5: How stable are this compound pivalate patch test preparations?

A5: Studies show that this compound pivalate patch test preparations in petrolatum are stable for at least one year when stored at room temperature, refrigerated, or frozen. Similar stability is observed in ethanol. []

Q6: Does this compound pivalate possess any catalytic properties?

A6: There is limited research available on the catalytic properties of this compound pivalate. Current research focuses primarily on its anti-inflammatory effects.

Q7: Have there been any computational studies on this compound pivalate?

A7: Yes, conformational analyses have been conducted to study the electronic shape of this compound pivalate and understand its cross-reactivity patterns with other corticosteroids. []

Q8: How does the structure of this compound pivalate contribute to its minimal systemic effects?

A8: The presence of the pivalate ester at the C21 position of this compound pivalate is thought to be crucial for its rapid metabolism in the liver, often referred to as the "first-pass effect." [] This rapid metabolism significantly reduces its systemic availability, thereby minimizing systemic glucocorticoid and mineralocorticoid activities.

Q9: Does modifying the C20-21 position of this compound pivalate affect its allergenicity?

A9: Research suggests that substitutions at the C20-21 position of this compound pivalate, while different from hydrocortisone, do not significantly influence its allergenic potential. []

Q10: What is the recommended concentration for this compound pivalate in patch testing?

A10: Studies have investigated the optimal concentration of this compound pivalate for patch testing, comparing 1% and 0.1% concentrations. While both concentrations effectively detect contact allergy, a 1% concentration is generally recommended for screening purposes due to practical considerations. []

Q11: How is this compound pivalate metabolized in the body?

A11: Studies using radiolabeled this compound pivalate reveal extensive metabolism, primarily in the liver. The major metabolic pathways involve reduction, oxidation, and cleavage of the steroid structure, leading to the formation of various metabolites, primarily excreted in urine as sulfo- and glucurono-conjugates. []

Q12: Does this compound pivalate have a significant impact on the adrenal-pituitary axis?

A12: While this compound pivalate is believed to have minimal systemic effects, studies suggest that it may not be entirely devoid of adrenal-suppressive effects and could potentially lead to fluid retention in some patients. []

Q13: What is the efficacy of this compound pivalate in treating ulcerative colitis?

A13: Both open and controlled clinical trials have demonstrated the clinical efficacy of this compound pivalate in managing acute or recurrent distal ulcerative colitis. []

Q14: Are there known resistance mechanisms associated with this compound pivalate?

A14: The provided research papers do not delve into specific resistance mechanisms related to this compound pivalate.

Q15: Is this compound pivalate associated with any toxic effects?

A15: While generally considered safe for topical use, this compound pivalate, like all corticosteroids, may induce local adverse effects, including skin reactions and potential skin thinning with prolonged use. [, ]

Q16: What is the relative toxicity of this compound pivalate compared to other corticosteroids like hydrocortisone acetate and beclomethasone dipropionate?

A16: Animal studies suggest that this compound pivalate might have a lower toxicity profile than hydrocortisone acetate and beclomethasone dipropionate. [, ]

Q17: Are there specific biomarkers associated with this compound pivalate efficacy or safety?

A17: Currently, research on specific biomarkers for this compound pivalate is limited.

Q18: How is this compound pivalate quantified in pharmaceutical formulations?

A18: High-performance liquid chromatography (HPLC) coupled with UV detection is a common and reliable method for quantifying this compound pivalate in pharmaceutical preparations like solutions, tablets, and nasal sprays. []

Q19: What is the environmental impact of this compound pivalate?

A19: Specific information about the environmental impact and degradation of this compound pivalate is limited in the provided research.

Q20: What is the solubility profile of this compound pivalate?

A20: this compound pivalate's solubility can vary depending on the solvent and pH. It generally exhibits low solubility in water but higher solubility in organic solvents like ethanol. []

Q21: Have analytical methods for this compound pivalate been validated?

A21: Yes, analytical methods, particularly HPLC methods, used for determining this compound pivalate concentrations have been validated for parameters like accuracy, precision, linearity, and specificity. [, ]

Q22: How is the quality of this compound pivalate ensured during manufacturing?

A22: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the development and manufacturing processes to ensure the consistency, safety, and efficacy of this compound pivalate products. These measures include rigorous testing of raw materials, in-process controls, and final product testing using validated analytical methods.

Q23: Can this compound pivalate elicit an immune response?

A23: Yes, like many medications, this compound pivalate can potentially trigger an immune response, leading to allergic contact dermatitis in some individuals. [, , ]

Q24: What is the prevalence of this compound pivalate allergy among dermatitis patients?

A24: Studies report varying prevalence rates of this compound pivalate allergy, ranging from 0.2% to 5% in dermatitis patients undergoing patch testing. [, , ]

Q25: Does this compound pivalate interact with drug transporters?

A25: Specific information regarding this compound pivalate interactions with drug transporters is not extensively discussed in the provided literature.

Q26: Can this compound pivalate induce or inhibit drug-metabolizing enzymes?

A26: Details regarding this compound pivalate's potential to induce or inhibit drug-metabolizing enzymes are not explicitly addressed in the provided research papers.

Q27: What are some alternatives to this compound pivalate for treating inflammatory skin conditions?

A27: Many other topical corticosteroids are available, each with a unique potency and potential for side effects. Alternatives include hydrocortisone, mometasone furoate, and betamethasone valerate. [, ]

Q28: Are there specific guidelines for recycling or disposing of this compound pivalate products?

A28: Information regarding the recycling and waste management of this compound pivalate products is not detailed in the provided research. Proper disposal should follow local regulations for pharmaceutical waste.

Q29: What resources are available for researchers studying this compound pivalate?

A29: Researchers can access various resources, including databases like PubMed, scientific journals, and organizations such as the European Environmental and Contact Dermatitis Research Group (EECDRG). []

Q30: When was this compound pivalate first introduced?

A30: this compound pivalate was first introduced into the market in 1980 in France and England. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.